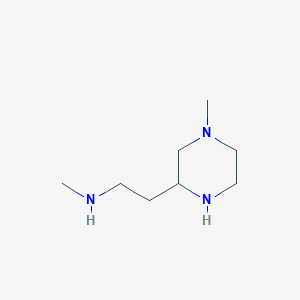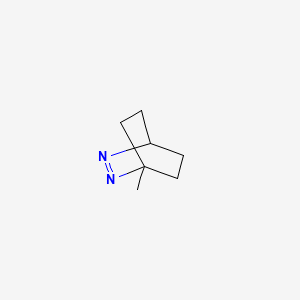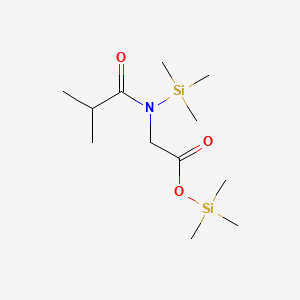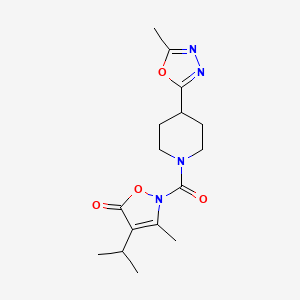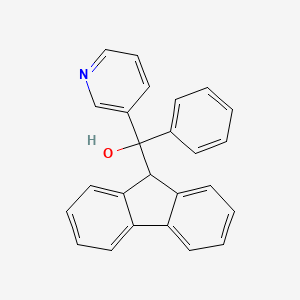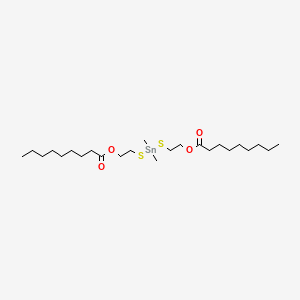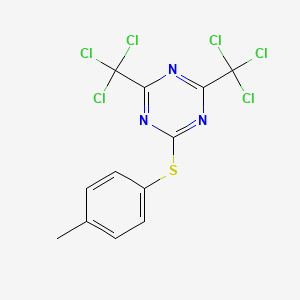
2-(4-Methylphenyl)sulfanyl-4,6-bis(trichloromethyl)-1,3,5-triazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Methylphenyl)sulfanyl-4,6-bis(trichloromethyl)-1,3,5-triazine is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a triazine ring substituted with trichloromethyl groups and a sulfanyl group attached to a methylphenyl moiety. The presence of these functional groups imparts distinct chemical reactivity and potential utility in scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylphenyl)sulfanyl-4,6-bis(trichloromethyl)-1,3,5-triazine typically involves the following steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.
Introduction of Trichloromethyl Groups: The trichloromethyl groups are introduced via chlorination reactions using reagents such as phosphorus trichloride or thionyl chloride.
Attachment of the Sulfanyl Group: The sulfanyl group is attached to the triazine ring through nucleophilic substitution reactions, often using thiols or sulfides as reagents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: These reactors are used to control reaction parameters such as temperature, pressure, and reactant concentrations.
Purification Techniques: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Methylphenyl)sulfanyl-4,6-bis(trichloromethyl)-1,3,5-triazine undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The trichloromethyl groups can be reduced to form less chlorinated derivatives.
Substitution: The trichloromethyl groups can undergo nucleophilic substitution reactions to form new derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as amines, thiols, or alcohols are used in the presence of catalysts or under basic conditions.
Major Products Formed
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Less chlorinated triazine derivatives.
Substitution Products: Various substituted triazine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(4-Methylphenyl)sulfanyl-4,6-bis(trichloromethyl)-1,3,5-triazine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-(4-Methylphenyl)sulfanyl-4,6-bis(trichloromethyl)-1,3,5-triazine involves its interaction with molecular targets and pathways. The compound’s effects are mediated through:
Molecular Targets: Binding to specific enzymes or receptors, altering their activity.
Pathways Involved: Modulation of signaling pathways, leading to changes in cellular processes such as proliferation, apoptosis, or metabolism.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(4-Methylbenzyl)sulfanyl-4,6-bis(4-methylstyryl)nicotinonitrile
- 2-(2-Methylbenzyl)sulfanyl-4,6-bis(4-methylstyryl)nicotinonitrile
- 2-(4-Chlorobenzyl)sulfanyl-4,6-bis(4-methylstyryl)nicotinonitrile
Uniqueness
2-(4-Methylphenyl)sulfanyl-4,6-bis(trichloromethyl)-1,3,5-triazine is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and potential applications
Eigenschaften
CAS-Nummer |
24478-01-1 |
|---|---|
Molekularformel |
C12H7Cl6N3S |
Molekulargewicht |
438.0 g/mol |
IUPAC-Name |
2-(4-methylphenyl)sulfanyl-4,6-bis(trichloromethyl)-1,3,5-triazine |
InChI |
InChI=1S/C12H7Cl6N3S/c1-6-2-4-7(5-3-6)22-10-20-8(11(13,14)15)19-9(21-10)12(16,17)18/h2-5H,1H3 |
InChI-Schlüssel |
HCXWWANCOSDRNI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)SC2=NC(=NC(=N2)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2R,6r)-6,10-dimethyl-2-prop-1-en-2-yl-spiro[4.5]dec-9-en-8-one](/img/structure/B13795229.png)
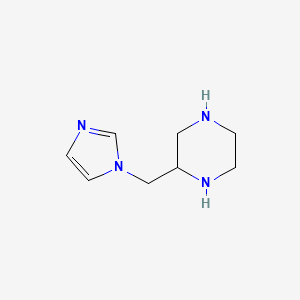
![3,5-Dichloro-2-[[[(phenoxyacetyl)amino]thioxomethyl]amino]-benzoic acid](/img/structure/B13795238.png)
